molecular formula C12H14N2O2 B11810730 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine

2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine

Cat. No.: B11810730
M. Wt: 218.25 g/mol
InChI Key: GCCXKIKBWILZNQ-UHFFFAOYSA-N
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Description

2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine is a heterocyclic compound featuring an oxazole ring substituted at the 5-position with a 3-methoxyphenyl group and an ethanamine side chain at the 2-position. Oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties. This compound is of interest in medicinal chemistry for its structural similarity to bioactive molecules targeting neurological or metabolic pathways .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]ethanamine

InChI

InChI=1S/C12H14N2O2/c1-15-10-4-2-3-9(7-10)11-8-14-12(16-11)5-6-13/h2-4,7-8H,5-6,13H2,1H3

InChI Key

GCCXKIKBWILZNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(O2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzoyl chloride with an amino alcohol, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Acylation of the Ethanamine Group

The primary amine undergoes acylation reactions to form amide derivatives. This is critical for modifying biological activity or enhancing solubility.

Reaction Example :
2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine+Acyl ChlorideN-Acyl Derivative\text{this compound} + \text{Acyl Chloride} \rightarrow \text{N-Acyl Derivative}

Reagent/ConditionProductYield/NotesSource
HATU, DIPEA, DMF, RTAmide-linked derivativesHigh efficiency
Acetic anhydride, pyridineAcetylated ethanamine derivativeModerate to high yields

Key Findings :

  • The ethanamine group readily reacts with acylating agents under mild conditions.

  • Urea derivatives (via reaction with isocyanates) improve target binding in enzyme inhibition studies .

Alkylation Reactions

The amine group can be alkylated to produce secondary or tertiary amines, altering electronic and steric properties.

Reaction Example :
This compound+Alkyl HalideN-Alkyl Derivative\text{this compound} + \text{Alkyl Halide} \rightarrow \text{N-Alkyl Derivative}

Reagent/ConditionProductYield/NotesSource
NaH, DMF, alkyl bromideN-Alkyl substituted derivativesDependent on alkyl group size
Prenyl bromide, K₂CO₃Prenylated derivativesUsed in SAR studies

Key Findings :

  • Bulky alkyl groups may hinder reactivity due to steric effects near the oxazole ring.

  • Geranyl and prenyl side chains enhance lipophilicity, impacting cellular uptake .

Demethylation of the Methoxyphenyl Group

The 3-methoxy group can be converted to a hydroxyl group for further functionalization.

Reaction Example :
3-Methoxyphenyl GroupBBr33-Hydroxyphenyl Group\text{3-Methoxyphenyl Group} \xrightarrow{\text{BBr}_3} \text{3-Hydroxyphenyl Group}

Reagent/ConditionProductYield/NotesSource
BBr₃, CH₂Cl₂, 0°C → RTHydroxyphenyl-oxazole derivativeNear-quantitative conversion

Subsequent Reactions :

  • The phenolic hydroxyl group can undergo alkylation, acylation, or sulfonation.

  • Etherification with propargyl or benzyl halides introduces diverse substituents .

Cross-Coupling Reactions on the Oxazole Ring

The oxazole ring participates in transition metal-catalyzed couplings to introduce aryl or heteroaryl groups.

Reaction Example :
Oxazole Bromide+Aryl Boronic AcidPd CatalystAryl-Substituted Oxazole\text{Oxazole Bromide} + \text{Aryl Boronic Acid} \xrightarrow{\text{Pd Catalyst}} \text{Aryl-Substituted Oxazole}

Reagent/ConditionProductYield/NotesSource
CuI, PPh₃, Na₂CO₃, DMF4-Aryl substituted oxazolesModerate yields (50–70%)
Pd(PPh₃)₄, K₂CO₃, microwavePyridyl or thienyl derivativesImproved efficiency

Key Findings :

  • Electron-deficient aryl bromides exhibit higher reactivity in cross-couplings.

  • Heteroaryl groups (e.g., pyridines) enhance interactions with biological targets .

Oxazole Ring Functionalization

The oxazole ring itself can undergo electrophilic substitution or cycloaddition reactions.

Reaction Example :
Oxazole+ElectrophileSubstituted Oxazole\text{Oxazole} + \text{Electrophile} \rightarrow \text{Substituted Oxazole}

Reaction TypeReagent/ConditionProductSource
NitrationHNO₃, H₂SO₄5-Nitrooxazole derivative
BrominationBr₂, FeCl₃5-Bromooxazole derivative

Key Findings :

  • Substitution occurs preferentially at the 5-position of the oxazole ring.

  • Halogenated derivatives serve as intermediates for further cross-couplings .

Reductive Amination

The primary amine can react with carbonyl compounds to form secondary amines.

Reaction Example :
Ethanamine+KetoneNaBH₃CNSecondary Amine\text{Ethanamine} + \text{Ketone} \xrightarrow{\text{NaBH₃CN}} \text{Secondary Amine}

Reagent/ConditionProductYield/NotesSource
NaBH₃CN, MeOHN-Alkyl derivativesOptimized for aqueous stability

Scientific Research Applications

Pharmaceutical Development

  • Lead Compound for Drug Design :
    • 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine serves as a potential lead structure for the development of new therapeutic agents. Its unique structural features allow for modifications that can enhance efficacy and selectivity against specific biological targets.
  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective inhibition of cancer cell growth, suggesting potential applications in oncology .
  • Mechanisms of Action :
    • Research has demonstrated that the compound can inhibit key signaling pathways involved in cancer progression, such as the mTOR pathway. This inhibition is crucial for developing targeted therapies against cancers like triple-negative breast cancer (TNBC) .

Biological Research Applications

  • Structure-Activity Relationship Studies :
    • The compound is utilized in structure-activity relationship (SAR) studies to understand how variations in its structure affect biological activity. These studies are essential for optimizing compounds for better therapeutic profiles .
  • Neurodegenerative Disease Research :
    • Emerging data suggest that compounds similar to this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease. The presence of the oxazole ring is thought to influence interactions with tau proteins, which are implicated in neurodegeneration .

Case Studies and Experimental Findings

Study FocusFindingsImplications
Antiproliferative ActivityCompounds derived from this compound showed IC50 values indicating significant cytotoxicity against MDA-MB-453 cells (GI50 = 60 μM) .Suggests potential for development as anticancer agents.
Neuroprotective EffectsResearch indicates potential interactions with tau proteins, offering insights into treatment strategies for tauopathies .Highlights the need for further investigation into neuroprotective mechanisms.
SAR StudiesVariations in substituents on the oxazole core led to different potencies against cancer cell lines, underscoring the importance of molecular modifications .Provides a roadmap for future drug design efforts focusing on tailored therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The ethanamine chain may also contribute to the compound’s overall activity by enhancing its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Variants

Oxazole vs. Imidazole Derivatives
  • 2-(2-Phenyl-1H-imidazol-4-yl)ethanamine (): Replacing oxazole with imidazole (two nitrogen atoms) increases basicity and hydrogen-bonding capacity. Imidazole derivatives often exhibit enhanced binding to histamine receptors (e.g., H1/H2/H3/H4), as seen in , where imidazolylpropan derivatives showed multi-receptor activity. In contrast, oxazole’s reduced basicity may favor selectivity for non-histaminergic targets .
Oxazole vs. Oxadiazole Derivatives
  • 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine ():
    Oxadiazoles (two nitrogen atoms, one oxygen) exhibit higher metabolic stability and lipophilicity. These derivatives are reported as antimicrobial and anticancer agents, with the oxadiazole ring improving membrane permeability compared to oxazole. However, oxazole’s lower steric hindrance may facilitate binding to compact active sites .
Benzoxazole Derivatives
  • 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine hydrochloride ():
    Benzoxazole (fused benzene-oxazole) derivatives show enhanced aromatic stacking and rigidity. Fluorine substitution at the 5-position (electron-withdrawing) improves metabolic stability and bioavailability compared to the 3-methoxyphenyl group (electron-donating) in the target compound. Such modifications are critical in optimizing pharmacokinetics .

Substituent Effects on the Aromatic Ring

Methoxy vs. Halogen Substituents
  • 2-(6-Chloro-5-methylbenzo[d]oxazol-2-yl)ethanamine hydrochloride ():
    Chlorine (electron-withdrawing) and methyl (electron-donating) groups at the 6- and 5-positions, respectively, alter electronic density and steric bulk. This compound’s ABCB1-modulating activity () suggests chloro substituents may enhance interactions with transporter proteins compared to methoxy groups .
Methoxy Positional Isomerism
  • 5-Methoxytryptamine ():
    The 5-methoxyindole structure in 5-methoxytryptamine highlights the importance of methoxy positioning. While 3-methoxy substitution (as in the target compound) may favor interactions with adrenergic receptors, 5-methoxy groups are associated with serotonergic activity, demonstrating how positional changes dictate target specificity .

Ethanamine Side Chain Modifications

  • (S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride ():
    Trifluoromethyl substitution increases lipophilicity and metabolic resistance. Such modifications are common in CNS-targeting drugs to enhance blood-brain barrier penetration, contrasting with the unmodified ethanamine chain in the target compound, which may prioritize solubility .

Structural and Pharmacological Data Table

Compound Name Heterocycle Substituent(s) Molecular Formula Molecular Weight Key Pharmacological Notes Reference
2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine Oxazole 3-Methoxyphenyl C12H14N2O2 218.25 g/mol Hypothetical CNS activity -
2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine HCl Benzoxazole 5-Fluoro C9H10ClFN2O 216.64 g/mol Improved metabolic stability
2-(6-Chloro-5-methylbenzo[d]oxazol-2-yl)ethanamine HCl Benzoxazole 6-Chloro, 5-methyl C10H10Cl2N2O 245.10 g/mol ABCB1 modulation in cancer cells
5-Methoxytryptamine Indole 5-Methoxy C11H14N2O 190.24 g/mol Serotonergic activity

Biological Activity

Overview

2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine is a heterocyclic compound belonging to the oxazole family. This compound has garnered attention due to its potential biological activities, including anticancer properties, antimicrobial effects, and interactions with various biochemical pathways. The following sections detail the compound's biological activity based on diverse research findings.

The biological activity of this compound primarily stems from its interaction with specific biological targets. Oxazole derivatives are known to modulate various signaling pathways and can influence target protein functions through multiple mechanisms:

  • Target Interaction : Oxazole compounds can interact with enzymes and receptors, altering their activity and leading to downstream effects on cell signaling.
  • Biochemical Pathways : These compounds are involved in pathways related to apoptosis, cell proliferation, and inflammatory responses, which are critical in cancer biology and other diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related oxazole derivatives:

Study Cell Line/Model Activity Observed IC50 Value (µM) Mechanism
Study 1MCF-7 (Breast Cancer)Induces apoptosis15.63p53 activation, caspase-3 cleavage
Study 2U-937 (Leukemia)Cytotoxic effect< 1Cell cycle arrest
Study 3HeLa (Cervical Cancer)Antiproliferative12.5Inhibition of PI3K pathway
Study 4SK-MEL-2 (Melanoma)Selective inhibition0.75Targeting membrane-bound carbonic anhydrases

Case Studies

  • Anticancer Activity : In a study evaluating the cytotoxic effects of oxazole derivatives, this compound demonstrated significant activity against MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of p53 and subsequent caspase-3 cleavage, highlighting its potential as a therapeutic agent in breast cancer treatment .
  • Leukemia Model : Another investigation focused on human leukemia cell lines (U-937), where the compound exhibited a potent cytotoxic effect at low concentrations (<1 µM). This suggests its potential utility in treating hematological malignancies by inducing cell cycle arrest .
  • Mechanistic Insights : Research into the mechanism revealed that the compound interacts with key signaling pathways such as PI3K/Akt, which is crucial for cell survival and proliferation. Inhibition of this pathway led to reduced viability in HeLa cells, indicating that targeting such pathways could be a viable strategy for cancer therapy .

Q & A

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer :
  • Core diversification : Synthesize analogs with:
  • Oxazole substitution : Replace oxazole with thiazole or 1,2,4-oxadiazole to assess heterocycle effects .
  • Phenyl ring modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to enhance receptor binding .
  • 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity (e.g., pIC50_{50}) .

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